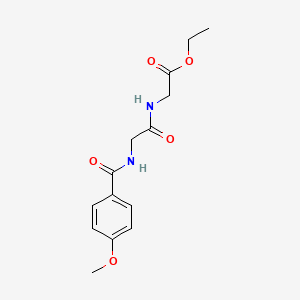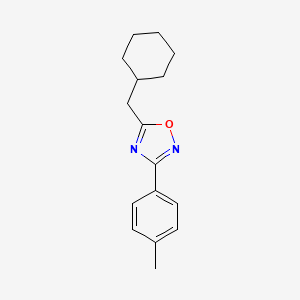![molecular formula C22H23NO3 B5522975 N-cyclohexyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B5522975.png)
N-cyclohexyl-5-[(2-naphthyloxy)methyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- The synthesis of N-cyclohexyl-5-[(2-naphthyloxy)methyl]-2-furamide and its derivatives can involve various chemical reactions. For instance, a related compound, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, was synthesized and characterized by IR spectroscopy and 1H-NMR spectroscopy (Özer et al., 2009).
Molecular Structure Analysis
- The molecular structure of similar compounds has been studied using techniques like single crystal X-ray diffraction. The cyclohexane ring in these compounds typically adopts a chair conformation, and the molecular conformation is often stabilized by intramolecular hydrogen bonds (Özer et al., 2009).
Chemical Reactions and Properties
- N-cyclohexyl-5-[(2-naphthyloxy)methyl]-2-furamide derivatives may exhibit various chemical reactions. For instance, a related compound underwent direct acylation reactions and displayed unique colorimetric sensing behavior (Younes et al., 2020).
Physical Properties Analysis
- The physical properties of such compounds can be determined using various analytical techniques. For example, X-ray single crystallography and NMR analyses have been used to examine the solid-state properties of related compounds (Younes et al., 2020).
Chemical Properties Analysis
- The chemical properties, including reactivity and stability, can vary depending on the specific structure and substituents of the compound. For instance, the stability of tautomers of a related compound was evaluated using Gibbs free energies based on Density Functional Theory calculations (Dobosz et al., 2020).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-cyclohexyl-5-[(2-naphthyloxy)methyl]-2-furamide is involved in the synthesis and characterization of various derivatives, showcasing its versatility in chemical research. For instance, derivatives of N-(arylcarbamothioyl)-cyclohexanecarboxamide have been synthesized and characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, indicating its utility in creating new compounds with potential applications in materials science and pharmaceuticals (Özer, Arslan, VanDerveer, & Külcü, 2009). Additionally, the compound has shown to form spiro derivatives of azaphenanthrene when reacted with specific reagents, highlighting its role in the synthesis of complex organic structures (Kurlovich, Tarasevich, & Kozlov, 2010).
Molecular Gel Strategy and Fluorescent Film Development
Modification of naphthalene diimide (NDI) derivatives, related to N-cyclohexyl-5-[(2-naphthyloxy)methyl]-2-furamide, has been used to develop a molecular gel strategy-based fluorescent film for aniline vapor detection. This application demonstrates the compound's potential in creating sensitive and selective sensors for environmental monitoring (Fan et al., 2016).
Catalysis and Material Science
The compound's derivatives have been explored in catalysis, such as in the highly selective hydrogenation of phenol and its derivatives over a Pd@carbon nitride catalyst in aqueous media, indicating its utility in chemical manufacturing processes and material science (Wang et al., 2011). Moreover, bio-based polyamides synthesized from related compounds exhibit high glass transition temperatures and unique solubility properties, suggesting applications in biodegradable materials and environmental sustainability (Mao, Pan, Ma, & He, 2021).
Sensing and Detection
N-(Cyano(naphthalen-1-yl)methyl)benzamides, structurally related to N-cyclohexyl-5-[(2-naphthyloxy)methyl]-2-furamide, have been synthesized and shown to exhibit colorimetric sensing of fluoride anions. This highlights its potential application in the development of sensors for monitoring fluoride levels in environmental and clinical settings (Younes et al., 2020).
Propiedades
IUPAC Name |
N-cyclohexyl-5-(naphthalen-2-yloxymethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c24-22(23-18-8-2-1-3-9-18)21-13-12-20(26-21)15-25-19-11-10-16-6-4-5-7-17(16)14-19/h4-7,10-14,18H,1-3,8-9,15H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILCSIGGGRAVCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(O2)COC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5522906.png)
![1-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5522913.png)
![2-methyl-5-[2-oxo-2-(3-oxo-4-phenyl-1-piperazinyl)ethyl]-4(3H)-pyrimidinone](/img/structure/B5522919.png)
![N-[2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522930.png)
![ethyl [1-[(4,6-dimethoxy-2-pyrimidinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5522931.png)


![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5522951.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-pyridinylmethylene)acetohydrazide](/img/structure/B5522958.png)

![N-[4-(cyanomethyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5522969.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(2-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5522989.png)
![2,2,2-trifluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B5522990.png)